molecular formula C11H14ClNO2 B4608589 2-(2-chlorophenoxy)-N-ethylpropanamide

2-(2-chlorophenoxy)-N-ethylpropanamide

Cat. No.: B4608589
M. Wt: 227.69 g/mol
InChI Key: NLVZBQPKUMFKKY-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-ethylpropanamide is a synthetic organic compound featuring a propanamide core substituted with a 2-chlorophenoxy group at the 2-position and an ethyl group on the nitrogen atom. This structure classifies it among chlorophenoxy derivatives, which are of significant interest in medicinal and agrochemical research as potential intermediates for the synthesis of more complex molecules. Compounds with similar chlorophenoxy scaffolds are frequently investigated for their biological activities and utility in structure-activity relationship (SAR) studies. Applications & Research Value: This compound serves primarily as a chemical building block in organic synthesis and pharmaceutical research. Its structure suggests potential applications in the development and exploration of new pharmacologically active agents. Researchers may utilize it to create libraries of compounds for high-throughput screening or to modify existing drug candidates to enhance their properties. Handling and Usage: this compound is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE). Note on Specifications: The specific CAS Number, molecular weight, purity, and analytical data for this compound are not currently available in the search results and must be confirmed through direct analysis.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13-11(14)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZBQPKUMFKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Biological Activities
2-(2-Chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide (1421530-61-1) C₂₀H₁₈ClFN₂O₂S 404.88 Thiazole ring, 2-fluorophenyl Anticancer, antimicrobial (predicted)
2-Chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide (34162-29-3) C₁₂H₁₆ClNO₂ 241.72 4-Methoxyphenyl, ethylpropanamide Anti-inflammatory, material science applications
2-Chloro-N-(2-methylphenyl)propanamide (19281-31-3) C₁₀H₁₂ClNO 197.66 2-Methylphenyl Research applications (limited data)
2-(2-Chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide C₁₇H₁₈ClNO₃ 335.79 Acetamide backbone, 4-methoxyphenyl Enzyme inhibition (e.g., anticancer targets)
2-(2-Chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide C₁₉H₁₉ClN₄O₂ 368.84 Oxadiazole ring, isopropylphenyl Antifungal, neuropharmacology (predicted)

Impact of Substituents on Activity

Thiazole and Fluorophenyl Groups (CAS 1421530-61-1) :

  • The thiazole ring enhances antimicrobial activity due to its aromatic heterocyclic structure, which facilitates interactions with bacterial enzymes .
  • Fluorine substitution on the phenyl ring increases lipophilicity, improving membrane permeability .

Methoxyphenyl and Ethylpropanamide (CAS 34162-29-3) :

  • Methoxy groups (-OCH₃) provide electron-donating effects, stabilizing reactive intermediates in anti-inflammatory pathways .
  • Ethyl substitution on the amide nitrogen reduces steric hindrance, enhancing binding to biological targets.

Oxadiazole Moiety (CAS Not Specified): The 1,2,5-oxadiazole ring contributes to metabolic stability and enzyme inhibition, making it valuable in antifungal and neuropharmacological applications .

Acetamide vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)-N-ethylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-(2-chlorophenoxy)propanoic acid with ethylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon backbone structure, with the 2-chlorophenoxy group showing distinct aromatic splitting patterns.
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the amide group).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 256.06) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C. HPLC or LC-MS monitors degradation products over time. Accelerated stability testing (e.g., 40°C/75% RH) identifies hydrolytic susceptibility, particularly at the amide bond, which may require protective formulations for long-term storage .

Advanced Research Questions

Q. What structural features of this compound influence its interaction with biological targets like DNA or enzymes?

  • Methodological Answer : The chlorophenoxy moiety’s planar structure facilitates intercalation or minor-groove binding to DNA, as observed in structurally related acridinecarboxamides. The ethylpropanamide side chain’s flexibility and hydrogen-bonding capacity modulate interactions with enzymes like topoisomerases. Competitive binding assays (e.g., fluorescence displacement with ethidium bromide) and molecular docking simulations can quantify affinity and binding modes .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed amide or oxidized chlorophenyl groups).
  • Pharmacokinetic Studies : Radiolabeled compound tracking in animal models assesses absorption/distribution.
  • Prodrug Design : Modify the amide group to enhance membrane permeability, followed by enzymatic activation in target tissues .

Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition (e.g., acetylcholinesterase or cytochrome P450)?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50_{50} values using spectrophotometric or fluorometric substrates (e.g., Ellman’s reagent for acetylcholinesterase).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Structural Analysis : Co-crystallization with target enzymes reveals critical interactions (e.g., halogen bonding with catalytic residues) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for therapeutic targets?

  • Methodological Answer : Systematic modifications include:

  • Side Chain Variation : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions.
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the phenyl ring to enhance binding affinity.
  • Biological Testing : Parallel assays against related targets (e.g., kinase panels) validate selectivity .

Data Analysis and Interpretation

Q. How should researchers address conflicting data regarding the compound’s antitumor activity in different cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific expression of metabolic enzymes or transporters. Solutions include:

  • Gene Expression Profiling : RNA-seq identifies overexpression of efflux pumps (e.g., P-glycoprotein) in resistant lines.
  • Combinatorial Screens : Test synergies with inhibitors (e.g., verapamil for P-gp blockade).
  • 3D Tumor Models : Spheroids or organoids better replicate in vivo heterogeneity than monolayer cultures .

Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/LD50_{50}. Bootstrap resampling estimates confidence intervals. For multi-parametric data (e.g., oxidative stress markers), principal component analysis (PCA) reduces dimensionality and identifies correlated toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chlorophenoxy)-N-ethylpropanamide
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2-(2-chlorophenoxy)-N-ethylpropanamide

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